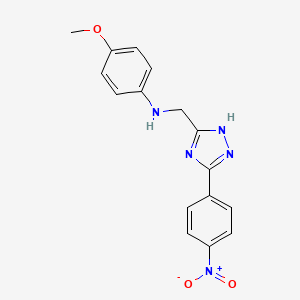

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a methoxy group, a nitrophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a methoxy aniline derivative reacts with a nitrophenyl triazole compound under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related reduced compounds.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors in biological systems . These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the triazole ring and nitrophenyl group.

4-Methoxy-2-nitroaniline: Contains a methoxy and nitro group but lacks the triazole ring.

Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-: Similar structure but differs in the position and type of substituents.

Uniqueness

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of both a triazole ring and a nitrophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Biological Activity

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a triazole moiety, which is known for its diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅N₅O₃. The structure contains a methoxy group and a nitrophenyl group attached to the triazole ring, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with a triazole precursor. The methodology often includes:

- Reagents : Aniline derivatives, triazole precursors (e.g., 5-(4-nitrophenyl)-1H-1,2,4-triazole).

- Conditions : The reaction is usually conducted in solvent systems such as ethanol or DMF (dimethylformamide) under reflux conditions.

- Yield : Reports indicate synthesis yields can vary but are generally favorable.

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines. A study demonstrated that related triazole compounds had IC50 values in the low micromolar range against human cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | A431 | 1.61 ± 0.92 |

| Triazole Derivative B | Jurkat | 1.98 ± 1.22 |

Antifungal and Antiviral Activities

The triazole ring is well-documented for its antifungal properties. Compounds similar to this compound have been shown to inhibit fungal growth by disrupting ergosterol biosynthesis.

- Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase (CYP51), essential for ergosterol synthesis in fungi .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the molecular structure significantly affects biological activity:

- Methoxy Group : Enhances lipophilicity and bioavailability.

- Nitrophenyl Group : Potentially increases electron-withdrawing capacity, enhancing interaction with biological targets.

Case Studies

Several studies provide insights into the biological efficacy of this compound:

- Antitumor Study : A study evaluated a series of triazole derivatives for their cytotoxic effects on breast cancer cells. The results indicated that compounds with similar structures exhibited significant growth inhibition compared to controls .

- Antifungal Activity : Another investigation focused on the antifungal properties of triazoles against Candida species showed promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Properties

Molecular Formula |

C16H15N5O3 |

|---|---|

Molecular Weight |

325.32 g/mol |

IUPAC Name |

4-methoxy-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |

InChI |

InChI=1S/C16H15N5O3/c1-24-14-8-4-12(5-9-14)17-10-15-18-16(20-19-15)11-2-6-13(7-3-11)21(22)23/h2-9,17H,10H2,1H3,(H,18,19,20) |

InChI Key |

FMKNHQHVWPJQKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.